An In-depth Technical Guide to the Physicochemical Properties of 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4][5] The specific derivative, 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole, presents a particularly interesting case for drug development professionals due to the presence of a reactive hydrazinyl group, which can serve as a versatile synthetic handle for the creation of more complex molecules and potential pro-drugs. This guide provides a comprehensive overview of the core physicochemical properties of 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole, offering both theoretical insights and detailed experimental protocols for its characterization. This document is intended to serve as a vital resource for researchers and scientists engaged in the discovery and development of novel therapeutics based on the 1,2,4-triazole framework.
Molecular Structure and Identification
-
IUPAC Name: 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole
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Molecular Formula: C₈H₉N₅
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Molecular Weight: 175.19 g/mol
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CAS Number: 154594-16-8[6]
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Physical State: Expected to be a solid at room temperature.[7]
Synthesis Pathway
While a specific, detailed synthesis for 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole is not extensively documented in readily available literature, a highly plausible and efficient synthetic route can be proposed based on established chemical transformations. The most logical approach involves a two-step process starting from the corresponding aniline derivative, 4-(4-aminophenyl)-4H-1,2,4-triazole. This method leverages the well-established Sandmeyer-type reaction for the conversion of anilines to arylhydrazines.
The proposed synthetic workflow is as follows:
-
Diazotization: The primary aromatic amine, 4-(4-aminophenyl)-4H-1,2,4-triazole, is treated with a cold, acidic solution of sodium nitrite to form a diazonium salt intermediate.
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride in concentrated hydrochloric acid.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Diazotization of 4-(4-aminophenyl)-4H-1,2,4-triazole
-
Dissolve 4-(4-aminophenyl)-4H-1,2,4-triazole in a suitable volume of concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution, maintaining the temperature below 5 °C.
-
Continue stirring the mixture at this temperature for 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.
Step 2: Reduction to 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
The resulting hydrazine hydrochloride salt will precipitate out of the solution. Collect the precipitate by filtration and wash with a small amount of cold water.
-
To obtain the free base, the hydrochloride salt can be neutralized with a suitable base, such as sodium hydroxide or sodium bicarbonate, followed by extraction with an organic solvent and subsequent purification by recrystallization or column chromatography.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. The following sections detail the key properties of 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole and provide standardized protocols for their experimental determination.
Solubility
The aqueous solubility of a compound is a critical determinant of its absorption and distribution. For ionizable molecules like 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole, solubility is highly dependent on the pH of the medium.
Expected Solubility Profile: Based on the presence of the basic hydrazinyl and triazole moieties, the compound is expected to exhibit higher solubility in acidic aqueous solutions due to the formation of protonated, more polar species. Conversely, in neutral to basic media, the solubility is likely to be lower. Some triazole derivatives have been noted to have poor solubility in common organic solvents.[8]
| Property | Expected Value/Behavior |
| Aqueous Solubility (pH 7.4) | Low to moderate |
| Aqueous Solubility (pH < 5) | Moderate to high |
| Solubility in Organic Solvents | Likely soluble in polar aprotic solvents like DMSO and DMF. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method) [9][10]
-
Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, 9).
-
Add an excess amount of 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge or filter the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility at each pH is reported as the measured concentration.
Caption: Workflow for thermodynamic solubility measurement.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross biological membranes.
Expected LogP Value: The presence of the polar hydrazinyl and triazole groups suggests that 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole will have a relatively low to moderate LogP value. According to Lipinski's Rule of Five, a LogP value of less than 5 is generally considered favorable for oral bioavailability.[11][12]
Experimental Protocol: LogP Determination (Shake-Flask Method) [11][12][13][14]
-
Prepare a solution of 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole in n-octanol that has been pre-saturated with water.
-
Mix this solution with an equal volume of water that has been pre-saturated with n-octanol.
-
Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely, either by standing or by centrifugation.
-
Carefully remove an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., HPLC-UV).
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Ionization Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound. For a molecule with multiple ionizable groups, like 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole, determining the pKa values is crucial for understanding its charge state at different physiological pHs, which in turn affects its solubility, permeability, and target binding. The 1,2,4-triazole ring itself has known pKa values, and the hydrazinyl group is also basic.[15]
Expected pKa Values:
-
The 1,2,4-triazole ring is weakly basic.
-
The hydrazinyl group is also basic. Therefore, at least two pKa values corresponding to the protonation of these nitrogen-containing moieties are expected.
Experimental Protocol: pKa Determination (Potentiometric Titration) [3][7][15][16]
-
Dissolve a precise amount of 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole in a suitable solvent, typically water or a co-solvent system if solubility is low.
-
Ensure an inert atmosphere by purging the solution with nitrogen to remove dissolved carbon dioxide.
-
Immerse a calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa value can be determined from the midpoint of the buffer region in the titration curve, or more accurately from the inflection point of the first derivative of the curve.
Spectral Properties
a. UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for both qualitative identification and quantitative analysis.
Expected UV-Vis Spectrum: Triazole-containing compounds typically exhibit absorption bands in the UV region.[13][14][17][18][19] The presence of the phenyl ring conjugated with the triazole and hydrazinyl groups is expected to result in characteristic absorption maxima, likely in the 200-400 nm range.
Experimental Protocol: UV-Vis Spectrum Acquisition [5][20][21][22]
-
Prepare a dilute solution of 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Use a quartz cuvette to hold the sample solution.
-
Record a baseline spectrum using the pure solvent.
-
Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
b. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Expected NMR Spectra:
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons on the phenyl ring, the protons on the triazole ring, and the protons of the hydrazinyl group. The chemical shifts and coupling patterns will be indicative of their electronic environment and spatial relationships.
-
¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule, including those in the phenyl and triazole rings.
Experimental Protocol: NMR Sample Preparation [2][6][23][24][25]
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
-
Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
c. Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Expected Mass Spectrum: The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (175.19 g/mol ). The fragmentation pattern will likely involve cleavage of the triazole ring and the bond between the phenyl ring and the hydrazinyl group.[19][26][27]
Experimental Protocol: Mass Spectrometry Analysis [18][19][26][27][28]
-
Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion and characteristic fragment ions.
Thermal Properties
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and decomposition profile of a compound.
Expected Thermal Behavior: The compound is expected to be a solid with a distinct melting point. TGA will reveal the temperature at which the compound begins to decompose. For a related compound, 1-[(4-hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride, a melting point range of 180 to 210°C has been reported.[11]
Experimental Protocol: DSC and TGA Analysis [1][8][29][30][31]
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate sample pan (e.g., aluminum).
-
Place the sample pan and a reference pan in the DSC or TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
For DSC, record the heat flow as a function of temperature to determine the melting point (endothermic peak) and any other thermal events.
-
For TGA, record the change in mass as a function of temperature to determine the decomposition temperature.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole. While specific experimental data for this compound is not abundant in the current literature, the proposed synthetic route and the detailed experimental protocols for determining key properties such as solubility, lipophilicity, pKa, spectral characteristics, and thermal behavior offer a robust starting point for any research and development program focused on this promising molecule. The insights and methodologies presented herein are designed to empower researchers to thoroughly characterize this and similar 1,2,4-triazole derivatives, thereby accelerating the journey from discovery to potential clinical application.
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